molecular formula C13H12O3 B1210602 Allenolic acid CAS No. 553-39-9

Allenolic acid

Cat. No.: B1210602
CAS No.: 553-39-9
M. Wt: 216.23 g/mol
InChI Key: NHGXZNWPADXVOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Allenolic acid can be synthesized through various organic reactions. One common method involves the reaction of 6-hydroxynaphthalene-2-carboxylic acid with propionic acid under specific conditions to form 3-(6-hydroxynaphthalen-2-yl)propanoic acid . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale organic reactions with stringent control over reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Allenolic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Allenolic acid has been explored in various scientific research fields:

Mechanism of Action

Allenolic acid, as a nonsteroidal estrogen, interacts with estrogen receptors in the body. it is believed to be inactive at the receptor level . Its derivatives, such as methallenestril, exhibit potent estrogenic activity by binding to estrogen receptors and modulating gene expression and cellular responses . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which influences various physiological processes.

Biological Activity

Allenolic acid, a lesser-known compound compared to its more widely studied relatives like oleanolic acid, is garnering attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a triterpenoid compound that has been identified in various plant species. Its structure is characterized by a pentacyclic framework, similar to other triterpenoids, which contributes to its biological properties. Research into the biological activity of this compound is still emerging, but preliminary studies suggest it may have significant therapeutic potential.

Biological Activities

1. Antioxidant Activity
this compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidants, thus protecting cells from oxidative damage.

2. Anti-inflammatory Effects
Research has shown that this compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests its potential use in treating inflammatory conditions.

3. Hepatoprotective Properties
this compound exhibits protective effects against liver damage induced by various toxins. It has been shown to reduce liver enzyme levels (ALT, AST) in animal models subjected to hepatotoxic agents like CCl4. This protective mechanism may involve modulation of the Nrf2 pathway, enhancing the expression of antioxidant genes.

4. Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. It appears to disrupt microbial cell membranes, leading to cell death.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Nrf2 Activation: this compound may activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes.
  • Inhibition of NF-κB: By inhibiting NF-κB activation, this compound can reduce inflammation and prevent the expression of inflammatory mediators.
  • Modulation of Cell Signaling Pathways: It affects various signaling pathways involved in cell survival and apoptosis, contributing to its anti-cancer potential.

Table 1: Summary of Biological Activities and Findings on this compound

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; enhances endogenous antioxidant levels
Anti-inflammatoryInhibits COX-2 and iNOS; reduces pro-inflammatory cytokines
HepatoprotectiveReduces liver enzymes in CCl4-induced liver injury models
AntimicrobialEffective against various bacteria; disrupts cell membranes

Case Study: Hepatoprotective Effect

In a study involving mice treated with CCl4 to induce liver damage, administration of this compound resulted in a significant decrease in serum ALT and AST levels compared to untreated controls. Histological analysis revealed reduced necrosis and inflammation in liver tissues, supporting its hepatoprotective claims.

Properties

IUPAC Name

3-(6-hydroxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-12-5-4-10-7-9(2-6-13(15)16)1-3-11(10)8-12/h1,3-5,7-8,14H,2,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGXZNWPADXVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203823
Record name Allenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-39-9
Record name Allenolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allenolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allenolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLENOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2MQT1CC3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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